Rasagiline-13C3 is derived from rasagiline, which is chemically classified as a propargylamine. The chemical structure of rasagiline tartrate, the most common form used therapeutically, is represented by the molecular formula with a molecular mass of approximately 246.28 g/mol. The compound's classification as a monoamine oxidase inhibitor places it within a broader category of drugs used to manage neurodegenerative disorders.
The synthesis of rasagiline-13C3 involves several steps that typically start from commercially available starting materials. The process includes:
The detailed synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the incorporation of isotopes and the purity of the final product .
Rasagiline-13C3 retains the core structure of rasagiline with specific isotopic substitutions. The molecular structure can be depicted as follows:
The stereochemistry plays a critical role in its pharmacological activity, with a single chiral center contributing to its selective inhibition of MAO-B .
Rasagiline-13C3 undergoes similar chemical reactions as its non-labeled counterpart but can be tracked more effectively due to its isotopic labeling. Key reactions include:
Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to monitor these reactions quantitatively .
Rasagiline-13C3 functions by selectively inhibiting MAO-B, which is responsible for the breakdown of dopamine in the brain. The mechanism involves:
The efficacy of rasagiline-13C3 in enhancing dopaminergic transmission has been substantiated through various pharmacological studies .
Rasagiline-13C3 serves various scientific applications:
Through these applications, rasagiline-13C3 contributes significantly to advancing our understanding of Parkinson's disease treatment strategies .
The strategic incorporation of carbon-13 isotopes into rasagiline derivatives serves dual objectives: enabling precise metabolic tracing studies and maintaining the compound's intrinsic bioactivity. Isotopic labeling specifically targets the propargylamine moiety (–C≡C–CH₂NH–), where three contiguous 13C atoms replace natural carbon atoms. This positioning is chemically strategic, as the propargyl group is essential for rasagiline's irreversible inhibition of monoamine oxidase B (MAO-B) through covalent binding to the enzyme's flavin cofactor [1] [4]. The 13C3 label does not alter the molecule's steric or electronic properties, preserving its pharmacological activity while introducing a detectable mass signature for analytical applications [1] [6].
A critical design consideration involves precursor selection to minimize isotopic dilution and maximize incorporation efficiency. Studies utilize 3-13C-pyruvate as a metabolic precursor in cell-free systems, leveraging the conserved activity of bacterial enzymes (e.g., transaminases and decarboxylases) to incorporate 13C into rasagiline's alkyne tail. This approach achieves >70% isotopic enrichment, as confirmed by mass spectrometry [5]. Alternatively, chemically synthesized 2-13C-methyl acetolactate serves as a late-stage intermediate, directly feeding into the valine/leucine biosynthesis pathway to generate 13C-labeled propargylamine building blocks. This route reduces isotopic scrambling but requires specialized enzymatic catalysis (e.g., aminotransferase IlvE) to convert precursors into the target amino acid analogs [5] [7].
Precursor | Labeling Position | Incorporation Efficiency | Key Advantage |
---|---|---|---|
3-13C-Pyruvate | Propargyl -C≡C–CH₂– | 70–75% | Low cost; compatible with cell-free systems |
2-13C-Methyl acetolactate | Propargyl –CH₂– | 85–90% | Minimal scrambling; high regioselectivity |
1,2,3-13C3-Propargyl bromide | Full propargyl group | 95% | Direct chemical incorporation; no metabolism needed |
The choice between metabolic and chemical labeling hinges on application requirements. Metabolic labeling (e.g., using eCell systems) is ideal for producing proteins with site-specifically 13C-labeled rasagiline adducts for NMR studies, while chemical synthesis with 13C3-propargylamine derivatives suits small-molecule tracer production [5] [7].
The synthesis of Rasagiline-13C3 mesylate (AGN1135-13C3; CAS 1216757-55-9) begins with the preparation of the chiral indane backbone. Key steps involve:
A pivotal side reaction involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which competes during coupling if azide-containing impurities are present. Suppressing this requires rigorous exclusion of Cu(I) ions and azide species. The alkyne group's integrity is verified by FT-IR (C≡C stretch at 2100 cm⁻¹) and 13C-NMR (δ 70–80 ppm for ≡13C–13CH) [1] [6].
For the isotopologue Lactosyl Rasagiline-13C3 (C₂₁¹³C₃H₃₃NO₁₀), an additional glycosylation step attaches β-D-lactose to the indane ring via a O-glycosidic bond. This uses peracetylated lactosyl bromide under Koenigs-Knorr conditions (Ag₂CO₃ catalyst), followed by deacetylation with sodium methoxide. The 13C3-propargyl tail remains intact, enabling dual functionality as a MAO-B inhibitor and glycoprotein ligand [6].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5